(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol
Description
(3S,4R)-4-(4-Methylpiperazin-1-yl)oxolan-3-ol is a tetrahydrofuran derivative substituted with a 4-methylpiperazine moiety. Key characteristics include:
- Molecular Formula: C₉H₁₈N₂O₂
- Molecular Weight: 186.25 g/mol
- CAS Number: 1932222-43-9 .
- Structural Features: A hydroxyl group at the 3-position and a 4-methylpiperazinyl group at the 4-position of the oxolane (tetrahydrofuran) ring.
No experimental data on physical properties (melting/boiling points) or biological activity are available in the provided evidence.
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
(3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C9H18N2O2/c1-10-2-4-11(5-3-10)8-6-13-7-9(8)12/h8-9,12H,2-7H2,1H3/t8-,9-/m1/s1 |
InChI Key |
PODNKJOFHSWGIQ-RKDXNWHRSA-N |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2COC[C@H]2O |
Canonical SMILES |
CN1CCN(CC1)C2COCC2O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Chiral Building Blocks and Ring Closure
One prominent approach involves the utilization of chiral intermediates derived from amino acids or chiral auxiliaries, which guide stereoselectivity during ring formation. This method typically involves:
- Preparation of chiral precursors: Starting from enantiomerically pure amino acids or chiral diols, which provide the stereochemical framework necessary for the (3S,4R) configuration.
- Formation of the oxolane ring: This is achieved through intramolecular cyclization reactions, often employing electrophilic activation of hydroxyl groups or halogenation followed by nucleophilic substitution to close the ring.
Nucleophilic Substitution on a Protected Oxolane Derivative
Another common method involves nucleophilic substitution on a protected oxolane backbone:
- Protection of hydroxyl groups: To prevent side reactions, hydroxyl groups are protected using suitable protecting groups such as silyl ethers.
- Introduction of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution using a piperazine derivative, often under basic conditions.
- Deprotection and stereoselective reduction: Final steps include deprotection of hydroxyl groups and stereoselective reduction to establish the (3S,4R) configuration.
Asymmetric Catalysis and Enzymatic Methods
Recent advances include asymmetric catalysis, where chiral catalysts or enzymes induce stereoselectivity:
- Chiral catalysts: Metal complexes with chiral ligands facilitate stereoselective addition or cyclization reactions.
- Enzymatic synthesis: Enzymes such as oxidases or reductases are employed to achieve high stereoselectivity under mild conditions.
Patent-Driven Synthetic Routes
Patent literature provides detailed methodologies, often involving multi-step sequences:
- Example from US Patent US10913762B2: The process involves preparing a precursor with the desired stereochemistry, followed by ring closure facilitated by specific reagents and conditions, such as acid catalysis or thermal cyclization. The process emphasizes stereocontrol and high yield, with steps including halogenation, nucleophilic substitution, and ring closure under controlled temperature conditions.
Data Table Summarizing Key Preparation Parameters
| Methodology | Starting Materials | Key Reactions | Stereocontrol | Typical Conditions | Yield | References |
|---|---|---|---|---|---|---|
| Chiral precursor route | Enantiomerically pure amino acids or diols | Intramolecular cyclization | High | Mild heating, acid or base catalysis | 70-85% | Patent US10913762B2 |
| Nucleophilic substitution | Protected oxolane derivatives | Nucleophilic attack, ring closure | Moderate to high | 0-65°C, inert atmosphere | 60-80% | Patent WO2022051337A1 |
| Asymmetric catalysis | Chiral metal complexes | Addition, cyclization | Very high | Room temperature, chiral catalysts | 75-90% | Recent literature |
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The piperazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of piperazine derivatives.
Scientific Research Applications
(3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(4-Methylpiperazin-1-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine group can interact with neurotransmitter receptors, potentially modulating their activity and influencing neurological pathways. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Insights :
- The methyl group on piperazine in the target compound increases molecular weight and may enhance metabolic stability compared to unmethylated analogs .
- Replacing the hydroxyl group with an amine (as in trans-4-(4-methylpiperazin-1-yl)tetrahydro-3-furanamine) alters hydrogen-bonding capacity and solubility .
2.2. Pyrrolidine and Morpholine Analogs
Key Insights :
- Morpholine derivatives introduce an oxygen atom, enhancing hydrophilicity compared to piperazine analogs .
2.3. Sulfur- and Aryl-Substituted Analogs
Key Insights :
- Fluorophenyl-substituted compounds may enhance binding to aromatic residues in proteins but increase molecular complexity .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for achieving the stereoselective synthesis of (3S,4R)-4-(4-methylpiperazin-1-yl)oxolan-3-ol?
- Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or catalytic asymmetric methods. For example, reductive amination with a chiral catalyst (e.g., Ru-BINAP) can control the configuration at the 3S and 4R positions. Cyclization of a diol precursor with 4-methylpiperazine under Mitsunobu conditions (using DIAD/PhP) ensures retention of stereochemistry . Optimization of reaction parameters (e.g., solvent polarity, temperature) is critical to minimize racemization.
Q. How can the stereochemical purity of this compound be validated post-synthesis?
- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Confirmation via X-ray crystallography is definitive, as demonstrated in structurally similar piperazine derivatives . Additionally, -NMR coupling constants (e.g., vicinal coupling in the oxolane ring) provide stereochemical evidence .
Q. What analytical techniques are optimal for characterizing intermediates and final products?
- Methodological Answer :
- LC-MS : Monitors reaction progress and detects impurities.
- 2D-NMR (COSY, HSQC) : Assigns proton and carbon environments, particularly for distinguishing diastereomers.
- IR Spectroscopy : Confirms functional groups (e.g., hydroxyl stretch at ~3200–3500 cm) .
Advanced Research Questions
Q. How does the 4-methylpiperazine substituent influence the compound’s conformational dynamics and binding to biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) reveal that the 4-methylpiperazine group adopts a chair conformation, enabling hydrogen bonding with target proteins. Compare binding free energies (ΔG) via MM-PBSA calculations for analogs with varying substituents (e.g., isopropyl vs. methyl groups) . Experimental validation via SPR (surface plasmon resonance) assays using immobilized receptors (e.g., serotonin transporters) quantifies affinity changes .
Q. What strategies mitigate stereochemical impurities during scale-up synthesis?
- Methodological Answer :
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploits differential solubility of enantiomers in chiral solvents.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers .
- Process Analytical Technology (PAT) : In-line FTIR monitors enantiomeric excess (ee) in real time .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Replace the 4-methylpiperazine with bulkier groups (e.g., cyclopropyl, isopropyl) to assess steric effects .
- Pharmacophore Mapping : Overlay crystal structures of analogs bound to targets (e.g., kinases) using Schrödinger’s Phase.
- In Vitro Assays : Test analogs in dose-response studies (e.g., IC determination in cancer cell lines) to correlate substituent effects with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
